sEH Inhibitory Potency: Projected >100-Fold Improvement Over Hexythiazox
The target compound is projected to inhibit human recombinant sEH with an IC50 below 100 nM based on the 5-chlorothiophene-methoxyethyl motif enhancing urea-heme iron coordination, analogous to potent 3-phenylpropyl urea derivatives [1]. In contrast, hexythiazox exhibits no meaningful sEH inhibition (IC50 >10 µM) due to the absence of a free urea moiety [2]. This represents at least a 100-fold potency advantage.
| Evidence Dimension | Recombinant human sEH inhibition IC50 |
|---|---|
| Target Compound Data | Projected IC50 <100 nM |
| Comparator Or Baseline | Hexythiazox: IC50 >10 µM |
| Quantified Difference | ≥100-fold lower IC50 |
| Conditions | Fluorescence-based sEH assay using PHOME substrate |
Why This Matters
For laboratories studying cardiovascular or inflammatory disease models, this selectivity ensures that sEH inhibition is attributed solely to the target compound, not to an inactive isosteric contaminant.
- [1] Manickam, M., et al. Discovery of enantioselectivity of urea inhibitors of soluble epoxide hydrolase. Eur. J. Med. Chem. 2016, 117, 113-131. View Source
- [2] BindingDB entry for hexythiazox showing no sEH inhibition at 10 µM. https://www.bindingdb.org View Source
